1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
1,1,2,2,3,3,3-heptafluoropropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF7O2S/c4-14(12,13)3(10,11)1(5,6)2(7,8)9 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMSYINDYKBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022768 | |
| Record name | Heptafluoropropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140681-08-9 | |
| Record name | Heptafluoropropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview:
This approach involves the sulfonation of a suitable fluorinated hydrocarbon precursor, typically a heptafluoropropane derivative, with chlorosulfonic acid or trifluoromethanesulfonyl chloride under controlled conditions.
Process Details:
- Starting Material: A fluorinated alkane, such as heptafluoropropane (HFC-227ea), or related derivatives.
- Reagent: Chlorosulfonic acid (ClSO₃H) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl).
- Reaction Conditions:
- Conducted at low temperatures (0–10°C) to control exothermicity.
- The sulfonation reagent is added slowly to the fluorinated hydrocarbon under stirring.
- The reaction mixture is then gradually warmed to room temperature and stirred for several hours.
- Outcome: Formation of the sulfonyl chloride derivative, which is then purified via distillation or recrystallization.
Advantages:
- High selectivity.
- Suitable for large-scale synthesis.
- Compatible with various fluorinated hydrocarbons.
Challenges:
- Handling of corrosive reagents.
- Control of reaction temperature to prevent side reactions.
Reaction of Fluorinated Alcohols or Hydrocarbons with Chlorosulfonic Acid
Method Overview:
This method involves the initial synthesis of a fluorinated alcohol or hydrocarbon, followed by conversion to the sulfonyl chloride.
Stepwise Procedure:
- Step 1: Synthesize or obtain a fluorinated alcohol, such as heptafluoropropanol, via fluorination of suitable precursors.
- Step 2: React the fluorinated alcohol with chlorosulfonic acid:
R–OH + ClSO₃H → R–OSO₂Cl + HCl
- Reaction Conditions:
- Carried out at 0–10°C.
- Excess chlorosulfonic acid is used to drive the reaction to completion.
- The mixture is stirred for several hours.
- Purification: The product is washed, neutralized, and purified via distillation or chromatography.
Notes:
- The method ensures high purity of the sulfonyl chloride.
- Suitable for synthesizing specific regioisomers.
Fluorination Followed by Sulfonylation
Method Overview:
This multi-step process involves first synthesizing a fluorinated hydrocarbon, then converting it into the sulfonyl chloride.
Stepwise Process:
Advantages:
- High specificity.
- Suitable for complex fluorinated compounds.
Challenges:
- Requires handling of highly reactive fluorinating agents.
- Safety considerations due to toxicity and reactivity.
Preparation via Sulfonation of Fluorinated Precursors Using Chlorinating Agents
Method Overview:
This involves sulfonating fluorinated aromatic or aliphatic compounds with chlorinating agents like chlorosulfonic acid or thionyl chloride under mild conditions.
Procedure:
- Dissolve the fluorinated precursor in an inert solvent such as dichloromethane.
- Add chlorosulfonic acid dropwise at low temperature.
- Stir and allow the reaction to proceed at ambient temperature.
- Quench with water, extract, and purify the sulfonyl chloride.
Application:
- Suitable for synthesizing specific sulfonyl chlorides with aromatic fluorinated groups.
Notes on Reaction Conditions and Catalysts
- Temperature: Typically maintained below 100°C, often between 0–50°C to prevent decomposition.
- Catalysts: While some processes use Lewis acids like antimony pentafluoride or trifluoride to catalyze fluorination steps, their role in sulfonyl chloride formation is limited. The key is controlling the sulfonation reagent addition and temperature.
- Solvent: Anhydrous solvents such as dichloromethane, chloroform, or acetonitrile are preferred to prevent hydrolysis of reactive intermediates.
- Purification: Purification often involves distillation under reduced pressure, recrystallization, or chromatography to isolate high-purity sulfonyl chloride.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl fluorides or other derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonyl fluorides, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Functional Analogues
Fluorinated Sulfonyl Chlorides
1-Hexanesulfonyl chloride, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- (CAS 55591-23-6)
- Structure : Longer carbon chain (C6) with 13 fluorine atoms.
- Applications : Likely used in fluoropolymer production or as a surfactant precursor due to its hydrophobic/lipophobic properties .
- Comparison : Higher molecular weight and fluorine content increase chemical inertness but may reduce volatility compared to the heptafluoropropane derivative.
1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- (CAS 27619-88-1) Structure: Partially fluorinated (9 fluorine atoms) with a shorter perfluoroalkyl segment. Applications: Intermediate in agrochemicals or pharmaceuticals . Comparison: Reduced fluorination may lower thermal stability but improve solubility in organic solvents relative to fully fluorinated analogues.
Chiral Sulfonyl Chlorides
(1S)-(+)-10-Camphor Sulfonyl Chloride
- Structure : Terpene-based sulfonyl chloride with a chiral center.
- Applications : Used in chromatography for enantiomer separation (e.g., Co-NH₂-BDC-(1S)-(+)-10-camphor sulfonyl chloride stationary phase) .
- Comparison : Unlike fluorinated sulfonyl chlorides, its application is niche (analytical chemistry), leveraging chirality rather than fluorination-derived properties.
Physicochemical and Hazard Profiles
Stability and Environmental Impact
- Thermal Stability: Fully fluorinated compounds (e.g., heptafluoropropane derivatives) exhibit superior thermal resistance compared to partially fluorinated or non-fluorinated analogues .
- Environmental Persistence : Perfluorinated sulfonyl chlorides are likely persistent in the environment due to strong C-F bonds, analogous to PFOS-related compounds. However, specific data are absent in the evidence .
Biological Activity
1,1,2,2,3,3,3-Heptafluoropropane-1-sulfonyl chloride (also known as heptafluoropropanesulfonyl chloride) is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article aims to explore its biological activity, highlighting relevant studies, mechanisms of action, and potential implications for health and environment.
Heptafluoropropane-1-sulfonyl chloride is characterized by its unique fluorinated structure which imparts distinct physicochemical properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity compared to non-fluorinated analogs. Its chemical formula is C3F7ClO2S.
Mechanisms of Biological Activity
Research indicates that compounds containing sulfonyl chloride groups can interact with biological systems through various mechanisms:
- Reactivity with Nucleophiles : The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols. This reactivity can lead to the formation of sulfonamide derivatives which may exhibit biological activity.
- Immunotoxicity : Studies on per- and polyfluoroalkyl substances (PFAS), which include heptafluoropropane derivatives, suggest potential immunotoxic effects. Exposure to PFAS has been linked to alterations in immune cell populations and responses, indicating a need for further investigation into the immunological impacts of heptafluoropropane-1-sulfonyl chloride .
Case Studies
- Immunotoxicity Studies : A systematic review highlighted that exposure to various PFAS compounds could lead to significant immunosuppression in animal models. Functional assays demonstrated decreased T-cell dependent antibody responses following exposure to PFAS . This raises concerns about the long-term health effects of heptafluoropropane-1-sulfonyl chloride as part of the broader class of PFAS.
- Pharmaceutical Applications : Heptafluoropropane-1-sulfonyl chloride has been utilized in the synthesis of antiviral compounds. For instance, it was used as a reagent in reactions aimed at developing new antiviral agents under controlled conditions . The incorporation of fluorinated moieties often enhances the pharmacokinetic properties of drugs.
Data Tables
| Study | Compound | Biological Effect | Methodology | Findings |
|---|---|---|---|---|
| Study 1 | PFAS | Immunosuppression | In vivo assays | Decreased T-cell responses observed. |
| Study 2 | Heptafluoropropane derivatives | Antiviral activity | Synthetic reactions | Effective in generating active pharmaceutical ingredients. |
Q & A
Basic Research Question: What are the recommended methods for synthesizing and purifying 1,1,2,2,3,3,3-heptafluoropropane-1-sulfonyl chloride?
Methodological Answer:
Synthesis typically involves fluorination and sulfonation reactions under controlled anhydrous conditions. A two-step approach is often employed:
Fluorination of propane derivatives using SF₆ or HF-based agents to achieve the heptafluorinated backbone .
Sulfonation with chlorosulfonic acid or sulfur trioxide, followed by chloride substitution .
Purification requires fractional distillation under inert atmospheres (e.g., nitrogen) due to the compound’s moisture sensitivity. Analytical techniques like GC-MS or <sup>19</sup>F NMR should confirm purity (>98%) and monitor byproducts such as sulfonic acid derivatives .
Basic Research Question: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorination patterns (δ ~ -70 to -120 ppm) and IR spectroscopy to identify S=O stretching (1350–1200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond angles, partial charges, and frontier molecular orbitals, aiding in reactivity studies .
- X-ray Crystallography : If crystalline samples are obtained, this method resolves 3D geometry and intermolecular interactions (e.g., halogen bonding) .
Basic Research Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Containment : Use inert-atmosphere gloveboxes or fume hoods to prevent hydrolysis, which releases HF gas .
- PPE : Acid-resistant gloves (e.g., Viton®), face shields, and fluoropolymer-coated lab coats are mandatory .
- Waste Management : Neutralize residues with cold aqueous bicarbonate solutions before disposal .
Advanced Research Question: How can reaction mechanisms involving this sulfonyl chloride be elucidated?
Methodological Answer:
- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to track intermediates in nucleophilic substitution reactions (e.g., with amines or alcohols).
- Isotopic Labeling : Introduce <sup>18</sup>O or deuterated reagents to trace oxygen/sulfur exchange pathways .
- Computational Modeling : Reaction path searches (e.g., via the Artificial Force Induced Reaction method) can map transition states and energy barriers .
Advanced Research Question: What strategies optimize solvent selection for reactions with this compound?
Methodological Answer:
- Solvent Screening : Test fluorinated solvents (e.g., hexafluorobenzene) or ionic liquids (e.g., [BMIM][PF₆]) to stabilize reactive intermediates and reduce side reactions .
- Dielectric Constant Analysis : Low-polarity solvents (ε < 5) minimize ionic byproducts during sulfonylation .
- Machine Learning : Tools like ICReDD’s reaction condition predictor can recommend solvents based on historical datasets .
Advanced Research Question: How does the compound’s stability vary under extreme conditions (e.g., high temperature/pH)?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, releasing SO₂ and fluorocarbons. Kinetic studies (Arrhenius plots) quantify degradation rates .
- pH-Dependent Hydrolysis : Use <sup>19</sup>F NMR to monitor hydrolysis products (e.g., sulfonic acids) across pH 1–14. Acidic conditions (pH < 3) slow degradation .
Advanced Research Question: How can factorial design improve experimental outcomes with this compound?
Methodological Answer:
- 2<sup>k</sup> Factorial Design : Vary factors like temperature (40–80°C), catalyst loading (0.1–1 mol%), and solvent polarity to identify optimal conditions for yield and selectivity .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to predict maximum efficiency .
- Data Validation : Cross-check computational predictions (e.g., DFT-derived activation energies) with experimental results .
Advanced Research Question: What are the environmental degradation pathways of this compound?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (254 nm) in environmental chambers; analyze products via LC-HRMS to detect perfluoroalkyl sulfonic acids (PFSAs) .
- Biodegradation Assays : Use soil or microbial consortia to assess breakdown rates under aerobic/anaerobic conditions. Metagenomics can identify degrading species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
